![molecular formula C34H28O10 B048944 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose CAS No. 113544-59-5](/img/structure/B48944.png)
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Overview
Description
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose involves several key steps, including protection and activation of hydroxyl groups, followed by selective glycosylation reactions. A notable method involves the use of aminoethyl mannopyranoside derivatives, leading to the formation of compounds through a series of N–H⋯O, C–H⋯O, and C–H⋯π interactions, which stabilize the crystal lattice (Srinivas et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through X-ray crystallography, revealing a monoclinic space group with a distorted 4C1 conformation for the mannopyranoside unit. This structure is stabilized by a network of intermolecular interactions (Srinivas et al., 2004).
Chemical Reactions and Properties
The compound is a versatile intermediate in organic synthesis, facilitating various chemical transformations, including glycosylation reactions. Its ability to participate in the synthesis of complex carbohydrate structures is demonstrated through the selective formation of glycosidic bonds, significantly influenced by protecting groups and reaction conditions (Crich & Yao, 2004).
Scientific Research Applications
Synthesis of Branched Mannooligosaccharides : It's used as a glycosyl donor in the synthesis of branched mannooligosaccharides with labeled terminal mannose units, which has applications in pharmaceutical research (Ivlev et al., 2005).
Study of Anomeric Equilibrium : The compound plays a role in studying the influence of protecting groups on the anomeric equilibrium in carbohydrate chemistry (Sharma et al., 2012).
Chemical Synthesis of Polysaccharides : It is used in the chemical synthesis of branched stereoregular polysaccharides like 4-O-α-D-mannopyranosyl-(1→6)-α-D-mannopyranan, which can be useful in studying the properties of these complex carbohydrates (Kobayashi et al., 1993).
Pharmaceutical Applications : It's involved in the synthesis of 4-thio-D-D-mannose, which has potential pharmaceutical applications (Shah et al., 1979).
Crystal Structure Analysis : The compound is used to understand the crystal lattice structure through various interactions, contributing to the knowledge of molecular interactions in crystallography (Srinivas et al., 2004).
Regioselective Hydrolysis Studies : It is instrumental in studies involving the regioselective hydrolysis of methyl O-benzoyl-pyranosides, which is key in understanding enzymatic reactions and synthesis pathways (Esmurziev et al., 2009).
Synthesis of Thioglycosides : This compound is also used in the synthesis of thiocellobiose and thiosophorose, demonstrating its versatility in glycoside synthesis (Hamacher, 1984).
Mechanism of Action
Target of Action
It is known to be used as a reagent for the synthesis of 1-c-alpha-d-glucopyranose derivatives .
Mode of Action
The exact mode of action of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is not fully understood. It is proposed that upon deacetylation, an oxonium intermediate is formed. The attack of a water molecule on this intermediate either from the bottom or top side leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
It is known to be involved in glucosylation reactions .
Pharmacokinetics
Its molecular weight is 59659 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
It is known to be used in the synthesis of c-glycosides, as illustrated by the preparation of the α-and β-glycosyl acetates of the 2,3,4,6-tetra-o-benzyl-d-mannopyranose and of the 2,3,4,6-tetra-o-benzylglucopyranose .
Action Environment
It is recommended to be stored at temperatures below 0°c , suggesting that temperature could affect its stability.
properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDYAJBVISGNLC-FUDYUEBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921103 | |
Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113544-59-5 | |
Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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